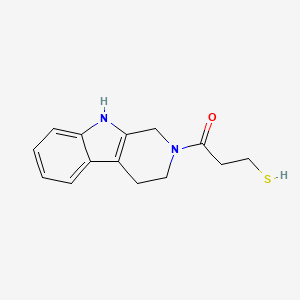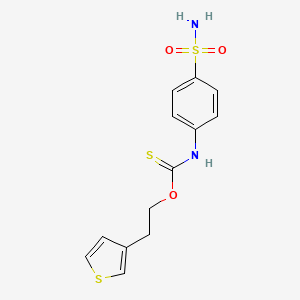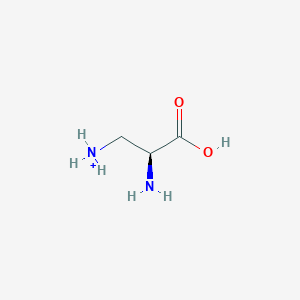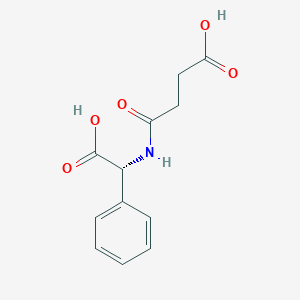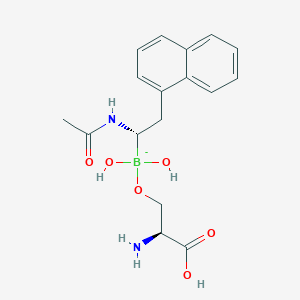
D-Naphthyl-1-Acetamido Boronic Acid Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Naphthyl-1-Acetamido Boronic Acid Alanine is a synthetic organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The naphthyl group, a derivative of naphthalene, adds aromatic properties to the molecule, while the acetamido and alanine groups contribute to its functional versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Naphthyl-1-Acetamido Boronic Acid Alanine typically involves multiple steps, starting with the preparation of the naphthyl acetamido precursor. This is followed by the introduction of the boronic acid moiety. Common synthetic routes include:
Naphthyl Acetamido Synthesis: This step involves the acylation of naphthalene with acetic anhydride in the presence of a catalyst such as aluminum chloride.
Boronic Acid Introduction: The boronic acid group is introduced via a reaction with boronic acid derivatives, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: D-Naphthyl-1-Acetamido Boronic Acid Alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various arylated derivatives.
Scientific Research Applications
D-Naphthyl-1-Acetamido Boronic Acid Alanine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which D-Naphthyl-1-Acetamido Boronic Acid Alanine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by forming a covalent bond with the active site serine residue, thereby blocking substrate access . This interaction is crucial in its role as a protease inhibitor.
Comparison with Similar Compounds
L-Naphthyl-1-Acetamido Boronic Acid Alanine: Similar in structure but with different stereochemistry, affecting its biological activity.
Phenylboronic Acid Derivatives: These compounds share the boronic acid functional group but differ in their aromatic substituents, leading to variations in reactivity and applications.
Uniqueness: D-Naphthyl-1-Acetamido Boronic Acid Alanine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to participate in diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H22BN2O6- |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
[(1S)-1-acetamido-2-naphthalen-1-ylethyl]-[(2S)-2-amino-2-carboxyethoxy]-dihydroxyboranuide |
InChI |
InChI=1S/C17H22BN2O6/c1-11(21)20-16(18(24,25)26-10-15(19)17(22)23)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,15-16,24-25H,9-10,19H2,1H3,(H,20,21)(H,22,23)/q-1/t15-,16+/m0/s1 |
InChI Key |
KJSNEFAXFLDDDR-JKSUJKDBSA-N |
Isomeric SMILES |
[B-]([C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
[B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


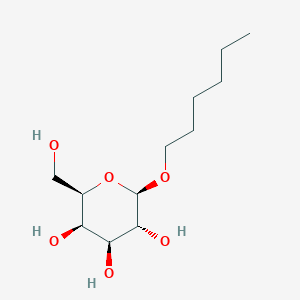
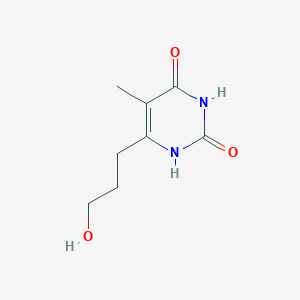
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
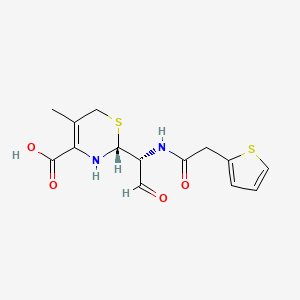
![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
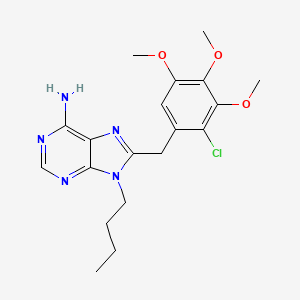
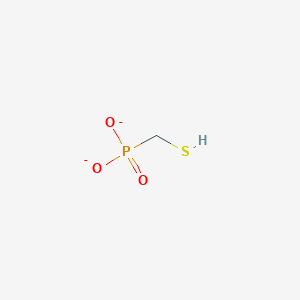

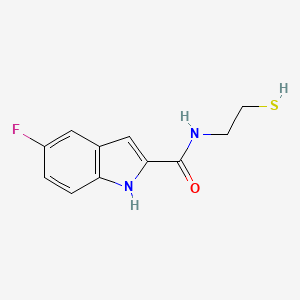
![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)
